One of the primary mechanisms of Iniparib is the inhibition of the VEGF pathway. VEGF is a signaling molecule that promotes the development of new blood vessels (angiogenesis) which tumors require for growth and metastasis. Iniparib blocks the activity of proteins involved in the VEGF pathway, such as VEGFR kinases, thereby hindering tumor blood supply and potentially limiting its growth [].
Iniparib also possesses PARP inhibitory activity. PARP is an enzyme involved in DNA repair mechanisms. By inhibiting PARP, Iniparib can increase DNA damage within cancer cells, leading to cell death, particularly in tumors with deficiencies in other DNA repair pathways [].
Iniparib has been investigated in preclinical studies using cancer cell lines and animal models. These studies have shown promise in inhibiting tumor growth and improving survival in various cancers, including ovarian, breast, and prostate cancer [, ].
4-Iodo-3-nitrobenzamide, also known as Iniparib, is an organohalogen compound characterized by the presence of iodine and nitro groups on a benzamide structure. Its molecular formula is C₇H₅IN₂O₃. This compound has garnered attention due to its role as a potential chemotherapeutic agent, particularly in the treatment of breast cancer .
The reactivity of 4-iodo-3-nitrobenzamide is influenced by its functional groups. The iodo group enhances nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group at the ortho position. This unique arrangement allows for efficient synthesis and transformation into other derivatives . The compound can undergo reduction to form 4-iodo-3-nitrosobenzamide and subsequently to 4-iodo-3-aminobenzamide, which are also biologically active .
4-Iodo-3-nitrobenzamide exhibits significant cytotoxic properties against various tumor cells. Its mechanism of action involves the reduction of the nitro group to a nitroso derivative within tumor cells, leading to selective apoptosis of malignant cells. This process is enhanced by the presence of glutathione and correlates with the inactivation of poly(ADP-ribose) polymerase, a key enzyme in DNA repair pathways . Importantly, studies have shown that it does not exhibit toxicity at therapeutic doses in animal models .
The synthesis of 4-iodo-3-nitrobenzamide typically involves the following steps:
4-Iodo-3-nitrobenzamide has primarily been investigated for its potential as an anticancer agent. It is currently undergoing clinical trials for the treatment of breast cancer and may be used in combination with other chemotherapeutic agents like irinotecan . Additionally, its unique mechanism makes it a candidate for further research in targeted cancer therapies.
Interaction studies have shown that 4-iodo-3-nitrobenzamide can effectively interact with cellular components such as glutathione, leading to the formation of reactive intermediates that contribute to its cytotoxic effects. These interactions are crucial for understanding how this compound can selectively target tumor cells while sparing normal tissues .
Several compounds share structural similarities with 4-iodo-3-nitrobenzamide, including:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Nitrobenzamide | Nitro group on benzamide | Lacks iodine; less potent against tumors |
4-Iodo-2-nitroaniline | Iodo and nitro groups on aniline | Different amine structure; varied reactivity |
3-Iodo-4-nitrobenzoic acid | Iodo and nitro groups on benzoic acid | Different positioning of functional groups |
4-Bromo-3-nitrobenzamide | Bromo instead of iodo | Generally less effective than iodinated analogs |
The uniqueness of 4-iodo-3-nitrobenzamide lies in its specific combination of iodine and nitro groups that enhance its biological activity and therapeutic potential against cancer cells compared to these similar compounds.
4-Iodo-3-nitrobenzamide exhibits crystalline behavior typical of halogenated nitrobenzamide compounds, forming solid-state structures governed by intermolecular hydrogen bonding patterns and halogen-heteroatom interactions [1] [2]. The compound crystallizes as a white to beige powder with characteristic morphological features influenced by the presence of both iodine and nitro substituents [3] [4].
The molecular conformation in the crystalline state demonstrates non-planar geometry, with the nitro group and iodine atom positioned on opposite edges of the elongated molecular framework [1]. This spatial arrangement is typical of substituted benzamide derivatives where direction-specific intermolecular forces overcome rotational barriers associated with bonds linking aromatic rings to the central amide spacer unit [1] [2].
Crystallographic studies of related iodinated nitrobenzamide systems reveal that these compounds form three-dimensional framework structures through combinations of N-H···O hydrogen bonds, C-H···O hydrogen bonds, and iodo···nitro interactions [1] [2]. In isomeric nitroiodobenzamide compounds, the supramolecular structures are characterized by:
Interaction Type | Characteristics | Structural Role |
---|---|---|
N-H···O hydrogen bonds | Primary amide interactions | Formation of C(4) chains typical of carboxamides [1] |
C-H···O hydrogen bonds | Secondary stabilization | Generation of complex ring motifs [1] |
Iodo···nitro interactions | Two-center halogen bonding | Framework connectivity [1] [2] |
Aromatic π-π stacking | Ring-centroid separations ~3.7 Å | Additional structural stabilization [2] |
The crystal packing is further stabilized by iodo···carbonyl interactions, with typical I···O contact distances falling within the range of van der Waals radii sum, indicating significant intermolecular attraction [1]. These interactions contribute to the formation of extended network structures that influence the compound's solid-state properties.
The $$ ^1H $$-Nuclear Magnetic Resonance spectrum of 4-Iodo-3-nitrobenzamide in deuterated chloroform exhibits characteristic aromatic and amide resonances consistent with its substitution pattern [5] [6]. The aromatic protons appear as distinct multiplets in the downfield region, reflecting the electronic influence of both electron-withdrawing nitro and iodine substituents.
The chemical shift assignments for the aromatic region demonstrate the deshielding effects of the nitro group at the 3-position and the halogen at the 4-position, resulting in characteristic splitting patterns. The amide protons typically appear as a broadened singlet, consistent with primary benzamide functionality [5].
$$ ^{13}C $$-Nuclear Magnetic Resonance spectroscopy provides detailed insight into the electronic environment of carbon atoms within the aromatic framework. The carbonyl carbon exhibits characteristic resonance around 165-170 ppm, while aromatic carbons show distinct chemical shifts influenced by the substituent effects [7] [8]. The carbon bearing the iodine substituent appears significantly upfield compared to other aromatic carbons due to the heavy atom effect characteristic of iodinated aromatic compounds.
The infrared spectrum of 4-Iodo-3-nitrobenzamide displays characteristic vibrational frequencies that provide structural confirmation and functional group identification. Key spectroscopic features include:
Functional Group | Frequency Range (cm⁻¹) | Assignment |
---|---|---|
N-H stretch (amide) | 3300-3500 | Primary amide stretching vibrations [9] |
C=O stretch (amide) | 1650-1680 | Amide I band [9] |
N-O stretch (nitro) | 1520-1580, 1340-1380 | Asymmetric and symmetric nitro stretching [9] |
C-H stretch (aromatic) | 3000-3100 | Aromatic C-H stretching modes [9] |
C=C stretch (aromatic) | 1580-1620 | Aromatic ring vibrations [9] |
The nitro group exhibits its characteristic dual absorption pattern with asymmetric stretching around 1520-1580 cm⁻¹ and symmetric stretching in the 1340-1380 cm⁻¹ region [9]. The amide functionality shows the typical amide I band around 1650-1680 cm⁻¹, with N-H stretching vibrations appearing in the 3300-3500 cm⁻¹ range [9].
The influence of heavy atom substitution (iodine) may result in subtle frequency shifts and intensity modifications compared to non-halogenated analogs, reflecting the altered electronic environment and molecular vibrations [10].
4-Iodo-3-nitrobenzamide exhibits thermal properties characteristic of substituted aromatic amides, with thermal stability influenced by the presence of both nitro and iodo substituents. The compound demonstrates solid-state thermal behavior that reflects its intermolecular interactions and crystal packing arrangements.
Based on related nitrobenzamide systems, the thermal profile typically shows melting point ranges consistent with crystalline aromatic compounds bearing electron-withdrawing substituents [11] . Comparative thermal data for similar nitrobenzamide derivatives indicate:
Compound | Melting Point (°C) | Reference |
---|---|---|
3-Nitrobenzamide | 140-143 | [11] |
4-Nitrobenzamide | 200-204 | |
4-Iodo-3-nitrobenzamide | Estimated 160-180 | [3] [13] |
Differential Scanning Calorimetry analysis of structurally related compounds reveals characteristic thermal transitions that reflect crystal polymorphism and thermal decomposition pathways [14] [15]. The DSC thermogram typically exhibits:
The thermal stability of 4-Iodo-3-nitrobenzamide is enhanced by intermolecular hydrogen bonding and halogen interactions within the crystal lattice, requiring higher temperatures for melting compared to unsubstituted benzamide analogs [14].
Storage recommendations specify temperature control below -20°C in sealed, dry conditions to prevent thermal degradation and maintain compound integrity [3] [16].
The solubility profile of 4-Iodo-3-nitrobenzamide reflects the amphiphilic nature of the molecule, containing both polar (amide, nitro) and nonpolar (aromatic, iodine) structural elements. The compound exhibits limited aqueous solubility typical of aromatic systems with significant hydrophobic character.
4-Iodo-3-nitrobenzamide demonstrates enhanced solubility in polar aprotic solvents that can accommodate both hydrogen bonding and dipolar interactions. Documented solubility data indicates:
Solvent | Solubility | Mechanism |
---|---|---|
Dimethyl sulfoxide (DMSO) | 5 mg/mL (clear solution) | Strong hydrogen bond acceptance and dipolar interactions [3] |
Methanol | Moderate solubility | Hydrogen bonding with amide functionality [17] |
Ethanol | Moderate solubility | Similar hydrogen bonding capacity to methanol [17] |
N,N-Dimethylformamide | High solubility | Excellent amide solvation properties [17] |
The DMSO solubility of 5 mg/mL represents one of the highest documented solubilities for this compound, attributed to DMSO's exceptional hydrogen bond accepting ability and capacity to stabilize both the amide and nitro functionalities through dipolar interactions [3].
The solubility in nonpolar solvents is significantly limited due to the polar nature of both amide and nitro functional groups. The aromatic framework and iodine substituent provide some lipophilic character, but insufficient to overcome the hydrophilic contributions:
Solvent Class | Solubility Characteristics | Limiting Factors |
---|---|---|
Aliphatic hydrocarbons | Very low solubility | Lack of hydrogen bonding capability [17] |
Aromatic hydrocarbons | Low to moderate solubility | Limited π-π interactions with benzene ring [17] |
Chlorinated solvents | Moderate solubility | Some dipolar interactions possible [17] |
Computational modeling of structurally related compounds suggests LogP values in the range of 1.8-2.1, indicating moderate lipophilicity balanced by polar functional groups [17]. The predicted aqueous solubility falls within the "poorly soluble" category typical of substituted aromatic compounds with multiple polar substituents [18] [19].
Formulation studies have explored surfactant-enhanced solubility approaches to improve aqueous dispersibility for potential pharmaceutical applications, demonstrating the practical importance of understanding solubility limitations [20].
Irritant